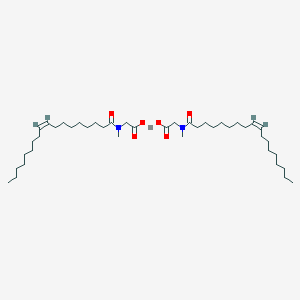
N-oleoylsarcosine acid calcium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-oleoylsarcosine acid calcium salt is a compound derived from the reaction of oleylsarcosine with calcium ions. Oleylsarcosine itself is an amphiphilic oleic acid derivative with a sarcosine head group (N-methylglycine). This compound is known for its use as a water-in-oil emulsifier and corrosion inhibitor .
準備方法
Synthetic Routes and Reaction Conditions
Schotten-Baumann Reaction: One method involves the Schotten-Baumann reaction, where oleoyl chloride (derived from oleic acid and phosphorus trichloride) is added to an aqueous solution of N-methylglycine at pH 10, maintained by the addition of sodium hydroxide solution.
Direct Reaction: Another method involves the reaction of oleic acid, N-methylglycine, and its sodium salt at 170°C for 8 to 10 hours, eliminating water in the process.
Methyl Oleate Reaction: A more gentle method involves reacting methyl oleate with sodium N-methylglycinate at 120°C for 3.5 hours, with the addition of equimolar amounts of sodium methoxide in methanol.
Industrial Production Methods
The industrial production of oleylsarcosine, calcium salt typically involves the direct reaction method due to its efficiency and higher yield. The process is optimized to ensure the elimination of water and the formation of the desired product.
化学反応の分析
Types of Reactions
Oxidation: Oleylsarcosine can undergo oxidation reactions, particularly at the olefinic double bond in the oleyl chain.
Reduction: Reduction reactions can occur at the carbonyl group of the sarcosine head.
Substitution: Substitution reactions can take place at the nitrogen atom of the sarcosine head group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Products include epoxides or diols.
Reduction: Products include alcohols or amines.
Substitution: Products include N-alkyl or N-acyl derivatives.
科学的研究の応用
Chemistry
N-oleoylsarcosine acid calcium salt is used as a surfactant in various chemical formulations due to its amphiphilic nature. It is also employed in the synthesis of other complex molecules.
Biology
In biological research, oleylsarcosine, calcium salt is used to study membrane interactions and protein-lipid interactions due to its surfactant properties.
Medicine
The compound is investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs, due to its emulsifying properties.
Industry
In the industrial sector, oleylsarcosine, calcium salt is used as a corrosion inhibitor in metalworking fluids and as an emulsifier in various formulations .
作用機序
N-oleoylsarcosine acid calcium salt exerts its effects primarily through its amphiphilic nature, allowing it to interact with both hydrophobic and hydrophilic environments. The sarcosine head group forms chelate-like structures with polar and charged surfaces, such as metals, providing corrosion inhibition . The long oleyl chain interacts with hydrophobic surfaces, aiding in emulsification.
類似化合物との比較
Similar Compounds
Sodium lauroyl sarcosinate: An anionic surfactant used in personal care products.
Potassium cocoyl sarcosinate: Used as a surfactant and conditioning agent in cosmetics.
Sodium oleoyl sarcosinate: Similar in structure and function, used in various formulations.
Uniqueness
N-oleoylsarcosine acid calcium salt is unique due to its specific combination of oleyl and sarcosine moieties, providing both emulsifying and corrosion-inhibiting properties. Its calcium salt form enhances its stability and effectiveness in various applications.
特性
CAS番号 |
16026-16-7 |
|---|---|
分子式 |
C42H76CaN2O6 |
分子量 |
745.1 g/mol |
IUPAC名 |
calcium;2-[methyl-[(Z)-octadec-9-enoyl]amino]acetate |
InChI |
InChI=1S/2C21H39NO3.Ca/c2*1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25;/h2*10-11H,3-9,12-19H2,1-2H3,(H,24,25);/q;;+2/p-2/b2*11-10-; |
InChIキー |
YUYLGIXKGUIIBR-DEZACRSWSA-L |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].[Ca+2] |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N(CC(=O)[O-])C.CCCCCCCC/C=C\CCCCCCCC(=O)N(CC(=O)[O-])C.[Ca+2] |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)[O-].[Ca+2] |
Key on ui other cas no. |
16026-16-7 |
ピクトグラム |
Corrosive; Irritant; Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















